molecular formula C9H13N B1337622 5-Ethyl-2-methylaniline CAS No. 17070-96-1

5-Ethyl-2-methylaniline

Cat. No.: B1337622
CAS No.: 17070-96-1
M. Wt: 135.21 g/mol
InChI Key: VVFAQTMPKQNIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula C9H13N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 5-position and a methyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethyl-2-methylaniline is an aromatic amine with significant applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which features an ethyl group at the 5-position and a methyl group at the 2-position on the benzene ring, leading to diverse chemical behavior and biological interactions.

Scientific Research Applications

This compound serves as an important intermediate in various chemical syntheses:

  • Dyes and Pigments : It is used in the production of synthetic dyes and pigments due to its ability to form stable colored compounds.
  • Polymers : This compound is involved in synthesizing polymers, contributing to materials with specific properties tailored for industrial applications.

Biological Applications

Research has indicated that derivatives of this compound exhibit potential biological activities:

  • Antimicrobial Properties : Studies have explored its derivatives for their effectiveness against various microbial strains.
  • Anticancer Activity : Some derivatives are being investigated for their potential use in cancer therapeutics due to their ability to interact with biological targets .

Pharmaceutical Applications

The compound's unique structure allows for its use in developing pharmaceuticals:

  • Drug Development : Research focuses on its derivatives for potential therapeutic agents targeting various diseases, including cancer and infections .

Industrial Applications

This compound finds utility in multiple industrial sectors:

  • Rubber Chemicals : It is used in producing rubber additives that enhance performance characteristics.
  • Agrochemicals : The compound plays a role in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Synthesis of Dyes

A study demonstrated the use of this compound in synthesizing azo dyes, highlighting its role as a coupling component that enhances color stability and vibrancy. The resulting dyes showed excellent fastness properties when applied to textiles.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential applications in antimicrobial formulations.

Safety and Toxicity

This compound exhibits moderate toxicity, with an oral LD50 value of approximately 368 mg/kg in rats, necessitating careful handling during laboratory and industrial applications . It is classified as harmful if swallowed, toxic upon skin contact, and may cause severe skin burns and eye damage.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylaniline involves its interaction with various molecular targets and pathways:

Biological Activity

5-Ethyl-2-methylaniline (C₉H₁₃N) is an aromatic amine that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features an ethyl group at the 5-position and a methyl group at the 2-position on the benzene ring. Its structural uniqueness contributes to its diverse chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits moderate toxicity, with an oral LD50 value of approximately 368 mg/kg in rats, suggesting careful handling is necessary during its application . Its biological activity has been explored mainly in the context of antimicrobial and anticancer properties, with implications for its use as a precursor in drug synthesis, notably in the development of laquinimod, a treatment for multiple sclerosis.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve interactions with various molecular pathways. The compound's ability to participate in acid-base reactions and its reactivity with electrophiles are significant for its biological applications. For instance, it can neutralize acids, forming salts and water, which is relevant in biochemical environments.

Antimicrobial Activity

This compound and its derivatives have been studied for their antimicrobial properties. In various studies, compounds derived from this amine have shown activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coliNot specified
This compoundPseudomonas aeruginosaNot specified
Derivative AMicrococcus luteusMIC = 0.21 µM
Derivative BCandida speciesActive

The derivatives exhibit varying degrees of effectiveness, with some showing potent inhibitory effects against specific pathogens .

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were screened for their antimicrobial activity against common pathogens. The results indicated that certain derivatives had significant growth inhibition zones compared to control groups, particularly against Pseudomonas aeruginosa and Escherichia coli . These findings highlight the potential of these compounds as leads for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of this compound derivatives using MTT assays on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line). The results suggested that while some derivatives exhibited promising cytotoxic effects, further studies are needed to evaluate their therapeutic index and safety profiles .

Synthesis and Chemical Reactivity

This compound can be synthesized through several methods including:

  • Nitration and Reduction : Nitration of ethylbenzene followed by reduction.
  • Direct Alkylation : Alkylation of aniline using ethyl and methyl halides under basic conditions.

These synthetic routes are crucial for producing this compound for research and industrial applications.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can yield quinones or nitroso compounds.
  • Reduction : Typically results in secondary amines.
  • Electrophilic Aromatic Substitution : Common reactions include nitration, sulfonation, and halogenation.

These reactions further expand the utility of this compound in synthesizing more complex molecules .

Properties

IUPAC Name

5-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAQTMPKQNIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491344
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-96-1
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-methylaniline
Reactant of Route 3
5-Ethyl-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-Ethyl-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-methylaniline
Reactant of Route 6
Reactant of Route 6
5-Ethyl-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.